molecular formula C16H21Cl2N3O5S B3467605 ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

Cat. No.: B3467605
M. Wt: 438.3 g/mol
InChI Key: VUMOXDHQIRZTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a carboxylate group, and a dichlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride and piperazine.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Formation of the Glycyl Moiety: The glycyl moiety can be introduced through an amide coupling reaction using glycine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance binding affinity, while the piperazine ring can facilitate interactions with biological macromolecules. The methylsulfonyl group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate: Similar structure but with one less chlorine atom, potentially affecting its reactivity and binding affinity.

    Ethyl 4-[N-(3,5-dichlorophenyl)-N-(ethylsulfonyl)glycyl]piperazine-1-carboxylate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, which may influence its solubility and stability.

    Ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring, potentially affecting its biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(3,5-dichloro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O5S/c1-3-26-16(23)20-6-4-19(5-7-20)15(22)11-21(27(2,24)25)14-9-12(17)8-13(18)10-14/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMOXDHQIRZTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
Reactant of Route 6
ethyl 4-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.